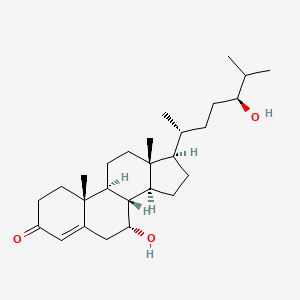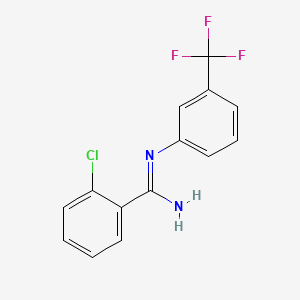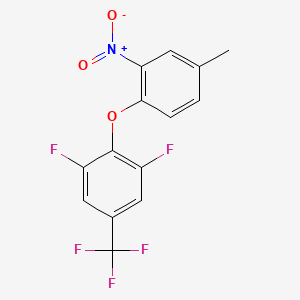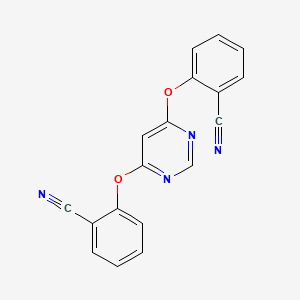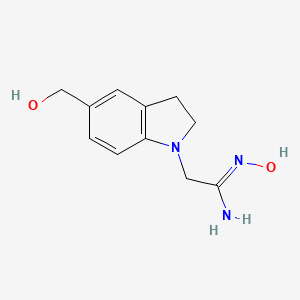
(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound that features an indoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoline core, followed by functionalization to introduce the hydroxymethyl group and the acetimidamide moiety. Common reagents used in these reactions include indoline derivatives, hydroxylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidamide moiety.
Substitution: Functional groups on the indoline core can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indoline-2-carboxylic acid derivatives, while reduction can produce different acetimidamide derivatives.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one derivatives: These compounds share the indoline core structure and have similar biological activities.
Nitroimidazole hybrids: These compounds combine the indoline core with nitroimidazole moieties, enhancing their antimicrobial properties.
Bis(indol-1-yl)maleimides: These compounds are known for their protein kinase inhibitory activities and are structurally related to (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N'-hydroxy-2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-2,5,15-16H,3-4,6-7H2,(H2,12,13) |
Clé InChI |
XCUDDTBTOIXGNY-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(C2=C1C=C(C=C2)CO)C/C(=N/O)/N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)CO)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


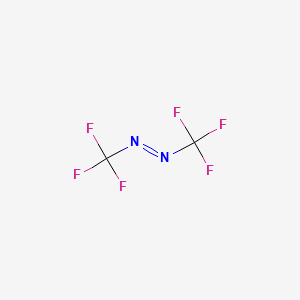
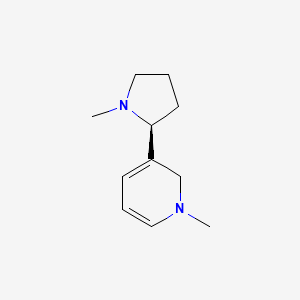
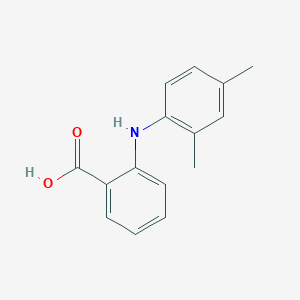
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
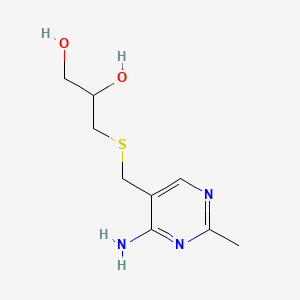
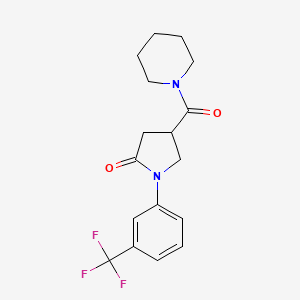

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
